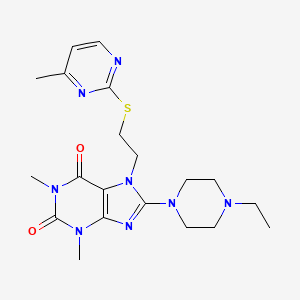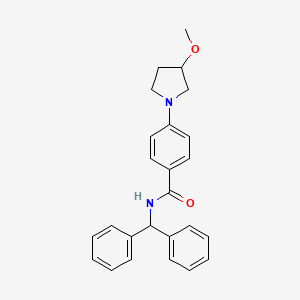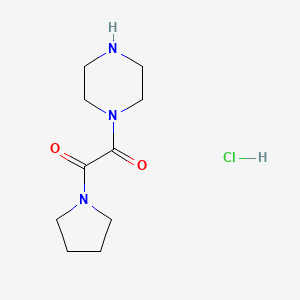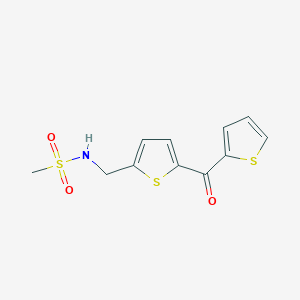
3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol is not directly discussed in the provided papers. However, the papers do provide insights into related compounds which can help infer some aspects of the compound . The first paper discusses 3-Amino-3-(4-fluorophenyl)propionic acid, a fluorinated building block and a non-proteinogenic amino acid that belongs to the class of β-amino acids . The second paper describes the synthesis and characterization of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, another fluorinated compound with a complex cyclohexadiene structure . These studies provide a foundation for understanding the chemical behavior of fluorinated aromatic compounds, which is relevant to the compound of interest.
Synthesis Analysis
The synthesis of related fluorinated compounds involves the use of ammonium acetate in glacial acetic acid, as described in the second paper for the synthesis of a complex cyclohexadiene derivative . Although the exact synthesis route for 3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol is not provided, similar methods could potentially be adapted for its synthesis, considering the structural similarities with the compounds studied in the papers.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For instance, the first paper uses ab initio and DFT computed zwitterionic monomer and dimer structures to understand the vibrational and electronic structure of 3-Amino-3-(4-fluorophenyl)propionic acid . The second paper provides crystal structure data obtained through single-crystal X-ray diffraction for Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and the potential for intermolecular interactions.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol. However, the first paper's discussion of hydrogen bonding in the zwitterionic forms of a related compound suggests that similar interactions may occur in the compound of interest, affecting its reactivity . The presence of amino and hydroxyl groups in the compound suggests potential for various chemical reactions, such as the formation of amides, esters, and other derivatives through nucleophilic substitution or condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the related compounds discussed in the papers. The first paper's analysis of vibrational frequencies and electronic properties provides insights into the stability and reactivity of the zwitterionic forms of 3-Amino-3-(4-fluorophenyl)propionic acid . The second paper's use of thermogravimetric analysis (TGA) and differential thermal analysis (DTA) for Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate offers information on the thermal stability and decomposition patterns of such compounds . These properties are important for understanding the behavior of the compound under various conditions and its potential applications.
Scientific Research Applications
Synthesis and Chemical Properties
- 3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol has been utilized in the synthesis of chromans, both through chromium tricarbonyl complexes and rhodium cation reactions. This showcases its role in facilitating complex organic reactions (Houghton, Voyle, & Price, 1980).
- Research has highlighted its use in the field of Density Functional Theory (DFT) and spectroscopy, particularly in analyzing the vibrational and electronic structure of similar compounds. This aids in understanding the molecular behavior of such chemicals (Pallavi & Tonannavar, 2020).
- It has also been mentioned in the synthesis of various organic compounds, demonstrating its versatility as a building block in organic chemistry. This includes its use in the synthesis of tertiary amines, indicating its potential in corrosion inhibition applications (Gao, Liang, & Wang, 2007).
Biological Applications
- Some derivatives of this compound have been explored for their antibacterial and antioxidant properties, indicating its potential in medicinal chemistry (Arutyunyan et al., 2012).
- Its analogues have been investigated for anticancer activities, showing the compound's relevance in developing new pharmaceutical agents (Sharma et al., 2010).
- Additionally, its role in the asymmetric synthesis of chiral intermediates for antidepressants has been documented, highlighting its significance in the pharmaceutical industry (Choi et al., 2010).
properties
IUPAC Name |
3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO/c10-7-2-1-6(5-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFLEQVGCBGMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)N)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2499974.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2499977.png)
![methyl 4-[2-amino-3-cyano-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridin-4-yl]benzoate](/img/structure/B2499978.png)
![N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2499979.png)
![Tert-butyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate](/img/structure/B2499984.png)


![5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B2499989.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2499990.png)


